Sapitinib

Descripción

This compound has been used in trials studying the treatment and basic science of Neoplasms, Breast Cancer, Breast Neoplasms, Metastatic Cancer, and Metastatic Breast Cancer, among others.

This compound is an erbB receptor tyrosine kinase inhibitor with potential antineoplastic activity. erbB kinase inhibitor AZD8931 binds to and inhibits erbB tyrosine receptor kinases, which may result in the inhibition of cellular proliferation and angiogenesis in tumors expressing erbB. The erbB protein family, also called the epidermal growth factor receptor (EGFR) family, plays major roles in tumor cell proliferation and tumor vascularization.

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 5 investigational indications.

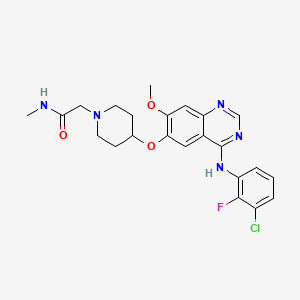

Structure

3D Structure

Propiedades

IUPAC Name |

2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClFN5O3/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJSJLGUIXFDJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClFN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50233942 | |

| Record name | Sapitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848942-61-0 | |

| Record name | Sapitinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848942-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sapitinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848942610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sapitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sapitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50233942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[[4-[(3-Chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3499328002 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sapitinib (AZD8931): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapitinib, also known as AZD8931, is a potent, orally bioavailable, and reversible dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3). By competitively binding to the ATP-binding site of these receptors, this compound effectively blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells that are dependent on ErbB signaling. This technical guide provides a detailed overview of the molecular structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound.

Molecular Structure and Chemical Properties

This compound is a quinazoline derivative with the systematic IUPAC name 2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide[1].

Molecular Structure:

Table 1: Chemical and Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C23H25ClFN5O3 | [1][2][3] |

| Molecular Weight | 473.9 g/mol | [1] |

| IUPAC Name | 2-[4-[4-(3-chloro-2-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypiperidin-1-yl]-N-methylacetamide | [1] |

| CAS Number | 848942-61-0 | [1][2] |

| pKa (piperidine) | 6.7 | [1] |

| pKa (quinazoline) | 5.0 | [1] |

| Solubility | DMSO: ≥33 mg/mL | [4] |

| DMF: 33 mg/mL | [5] | |

| DMF:PBS (pH 7) (1:10): 0.09 mg/mL | [5] | |

| Aqueous (pH 6.8, phosphate buffer): 17 µM | [1] | |

| Melting Point | Not experimentally determined (Computationally predicted) | |

| Boiling Point | Not experimentally determined (Computationally predicted) | |

| logP | Not experimentally determined (Computationally predicted) |

Pharmacological Properties

This compound is a reversible, ATP-competitive inhibitor of EGFR, ErbB2, and ErbB3 tyrosine kinases. Its mechanism of action involves blocking the phosphorylation and activation of these receptors, thereby inhibiting downstream signaling pathways critical for tumor cell growth and survival.

Table 2: Pharmacological Activity of this compound

| Target | Assay Type | IC50 (nM) | Cell Line |

| EGFR | Cell-free kinase assay | 4 | N/A |

| ErbB2 | Cell-free kinase assay | 3 | N/A |

| ErbB3 | Cell-free kinase assay | 4 | N/A |

| EGFR phosphorylation | Cellular assay | 4 | KB |

| ErbB2 phosphorylation | Cellular assay | 3 | MCF-7 |

| ErbB3 phosphorylation | Cellular assay | 4 | MCF-7 |

Signaling Pathways

This compound exerts its anti-cancer effects by inhibiting the ErbB signaling network. Upon ligand binding, ErbB receptors form homodimers or heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This creates docking sites for various signaling proteins, activating downstream pathways such as the RAS/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This compound's inhibition of EGFR, ErbB2, and ErbB3 phosphorylation effectively blocks these downstream signals.

Caption: this compound inhibits EGFR, ErbB2, and ErbB3, blocking downstream RAS/MAPK and PI3K/Akt pathways.

Key Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines the determination of this compound's inhibitory activity against isolated EGFR and ErbB2 kinase domains.

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

-

Recombinant Kinase: Use purified, recombinant intracellular kinase domains of human EGFR and ErbB2.

-

Assay Plate: Coat a 96-well ELISA plate with a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide).

-

Inhibitor Preparation: Prepare a serial dilution of this compound in an appropriate buffer (e.g., DMSO).

-

Kinase Reaction: In each well, combine the kinase, a specific concentration of ATP (at the Km for each kinase, if known), and the serially diluted this compound.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: After incubation, wash the wells to remove unbound reagents. Add a phospho-specific primary antibody that recognizes the phosphorylated substrate, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Signal Generation: Add a colorimetric or chemiluminescent HRP substrate and measure the signal using a plate reader.

-

Data Analysis: The signal intensity is inversely proportional to the kinase inhibition. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Phosphorylation Inhibition Assay

This protocol describes the assessment of this compound's ability to inhibit the phosphorylation of EGFR, ErbB2, and ErbB3 in a cellular context.

Methodology:

-

Cell Culture: Culture appropriate cell lines (e.g., KB for EGFR, MCF-7 for ErbB2/ErbB3) in 96-well plates until they reach a suitable confluency.

-

Serum Starvation: To reduce basal receptor phosphorylation, serum-starve the cells for a defined period (e.g., 16-24 hours).

-

Inhibitor Treatment: Treat the cells with a serial dilution of this compound for a specific duration (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., EGF for EGFR, heregulin for ErbB2/ErbB3) for a short period (e.g., 10-15 minutes) to induce receptor phosphorylation.

-

Cell Lysis: Lyse the cells and collect the protein lysates.

-

Detection (Western Blot or ELISA):

-

Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for the phosphorylated forms of EGFR, ErbB2, or ErbB3. Use antibodies against the total forms of the receptors as loading controls.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for the total receptor and a detection antibody for the phosphorylated form.

-

-

Data Analysis: Quantify the band intensities (Western Blot) or the ELISA signal. Calculate the IC50 value for the inhibition of phosphorylation as described in the in vitro kinase assay.

Cell Proliferation Assay (MTS-based)

This protocol details the evaluation of this compound's effect on the proliferation of cancer cell lines.

Caption: Workflow for the MTS-based cell proliferation assay.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72-96 hours).

-

MTS Reagent Addition: Add MTS reagent to each well. MTS is a tetrazolium salt that is bioreduced by metabolically active cells into a colored formazan product.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the concentration of this compound that causes 50% growth inhibition (GI50) by plotting the percentage of cell growth relative to the vehicle control against the logarithm of the drug concentration.

Conclusion

This compound is a potent and selective dual inhibitor of the ErbB family of receptor tyrosine kinases. Its well-characterized molecular and pharmacological properties, coupled with its demonstrated anti-proliferative activity in various cancer models, underscore its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for the further investigation and characterization of this compound and other kinase inhibitors.

References

- 1. Discovery of AZD8931, an Equipotent, Reversible Inhibitor of Signaling by EGFR, HER2, and HER3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

Sapitinib: A Technical Guide to its Molecular Targets and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Sapitinib (AZD8931) is a potent, orally bioavailable, and reversible pan-ErbB inhibitor that competitively targets the ATP-binding domain of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2] Its equipotent inhibition across these key members of the ErbB family distinguishes it from earlier generation tyrosine kinase inhibitors, offering a broader blockade of oncogenic signaling pathways.[2] This guide provides an in-depth overview of this compound's binding affinities, the signaling pathways it modulates, and detailed protocols for key experimental assays.

Data Presentation: Binding Affinity and Cellular Potency

The following tables summarize the quantitative data regarding this compound's inhibitory activity against its primary targets in both biochemical and cellular assays.

Table 1: this compound In Vitro Kinase Inhibition

| Target | IC50 (nM) | Assay Type | Source |

| EGFR (ErbB1) | 4 | Cell-free | [1] |

| HER2 (ErbB2) | 3 | Cell-free | [1] |

Table 2: this compound Cellular Phosphorylation Inhibition

| Target | IC50 (nM) | Cell Line | Source |

| EGFR (ErbB1) | 4 | Human KB | [1] |

| HER2 (ErbB2) | 3 | Human MCF7 | [1] |

| HER3 (ErbB3) | 4 | Human MCF7 | [1] |

Table 3: this compound Anti-proliferative Activity (GI50)

| Cell Line | Cancer Type | GI50 (nM) | Notes | Source |

| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 0.1 | EGFR activating mutation | [1] |

| NCI-H437 | - | >10,000 | Low sensitivity | [1] |

Signaling Pathways and Mechanism of Action

This compound exerts its anti-tumor effects by inhibiting the phosphorylation and activation of EGFR, HER2, and HER3. This blockade disrupts downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis, primarily the PI3K/Akt and MAPK/ERK pathways.[3][4][5]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol outlines a typical enzyme-linked immunosorbent assay (ELISA) to determine the in vitro inhibitory activity of this compound against a specific ErbB kinase.

Methodology:

-

Plate Coating: Microplate wells are coated with a synthetic peptide substrate, such as poly-(Glu,Tyr).[6]

-

Kinase Reaction: Recombinant EGFR or HER2 kinase is added to the wells along with ATP and varying concentrations of this compound. The plate is incubated to allow for the phosphorylation of the substrate.

-

Detection: The wells are washed, and a primary antibody specific for phosphorylated tyrosine residues is added.[6] Following another incubation and wash step, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.

-

Signal Generation: After a final wash, a chromogenic substrate for HRP (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.[7][8] The intensity of the color is proportional to the amount of phosphorylated substrate, and the IC50 value for this compound can be calculated from the dose-response curve.

Cell-Based Phosphorylation Assay (Western Blot)

This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of ErbB receptors in a cellular context using Western blotting.

Methodology:

-

Cell Culture and Treatment: A suitable cancer cell line (e.g., A431 for EGFR, SK-BR-3 for HER2) is cultured to approximately 80% confluency. The cells are then treated with varying concentrations of this compound for a specified time, followed by stimulation with a relevant ligand (e.g., EGF for EGFR) to induce receptor phosphorylation.

-

Cell Lysis: The cells are washed with ice-cold PBS and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[9]

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.[10] It is then incubated with a primary antibody specific for the phosphorylated form of the target receptor (e.g., anti-phospho-EGFR). The membrane is washed and then incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can then be stripped and re-probed with an antibody for the total form of the receptor to serve as a loading control.[9]

Conclusion

This compound is a potent pan-ErbB inhibitor with a well-characterized mechanism of action and binding affinity. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this and other similar targeted therapies. While this compound's clinical development has faced challenges, the insights gained from its study contribute valuable knowledge to the field of oncology drug development.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. elkbiotech.com [elkbiotech.com]

- 8. raybiotech.com [raybiotech.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 11. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

What is the therapeutic potential of Sapitinib?

An In-depth Technical Guide to the Therapeutic Potential of Sapitinib

Introduction

This compound, also known as AZD8931, is an orally bioavailable, reversible, and ATP-competitive small molecule inhibitor targeting the ErbB family of receptor tyrosine kinases.[1][2][3] Developed by AstraZeneca, it was designed as an equipotent inhibitor of Epidermal Growth Factor Receptor (EGFR, ErbB1), Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2), and Human Epidermal Growth Factor Receptor 3 (HER3, ErbB3).[3][4] The rationale behind this pan-ErbB blockade was to provide a more comprehensive inhibition of a critical signaling network that drives tumor cell proliferation and survival, potentially overcoming resistance mechanisms seen with more selective inhibitors.[4][5]

Despite a strong preclinical profile demonstrating potent anti-tumor activity, the clinical development of this compound was ultimately halted due to an unfavorable safety and efficacy profile, with significant on-target, dose-limiting toxicities.[4] Nevertheless, the study of this compound has provided valuable insights into the complexities of targeting the ErbB pathway in cancer therapy. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the key preclinical and clinical findings, experimental methodologies, and the underlying mechanism of action of this compound.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket within the intracellular kinase domain of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[6][7] The ErbB signaling network is a crucial driver of tumorigenesis, regulating cell proliferation, survival, migration, and angiogenesis.[1][8] By simultaneously inhibiting EGFR, HER2, and the kinase-impaired but critical signaling partner HER3, this compound was designed to achieve a complete shutdown of this pathway.[4][5] This includes blocking the potent pro-survival PI3K/Akt pathway, which is often activated via HER3.[4][6]

Signaling Pathway Inhibition

The diagram below illustrates the primary signaling pathways targeted by this compound. Upon ligand binding, ErbB receptors dimerize and transphosphorylate, initiating downstream cascades such as the RAS/MAPK and PI3K/Akt pathways. This compound blocks the initial phosphorylation event, thus inhibiting these subsequent signals that are critical for tumor growth and survival.

Caption: this compound's inhibition of the ErbB signaling pathway.

Quantitative Preclinical Data

This compound demonstrated potent inhibitory activity in both biochemical and cellular assays, as well as significant anti-tumor effects in in-vivo models.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Cell Line | Description | IC50 Value | References |

| Cell-Free Kinase Assay | EGFR (ErbB1) | Reversible, ATP-competitive inhibition | 4 nM | [3][6][7][9][10][11] |

| Cell-Free Kinase Assay | HER2 (ErbB2) | Reversible, ATP-competitive inhibition | 3 nM | [3][6][7][9][10][11] |

| Cell-Free Kinase Assay | HER3 (ErbB3) | Reversible, ATP-competitive inhibition | 4 nM | [3][6][7][9][10][11] |

| Cellular Phosphorylation | KB cells | EGF-stimulated EGFR phosphorylation | 4 nM | [6][7] |

| Cellular Phosphorylation | MCF-7 cells | Heregulin-stimulated HER2 phosphorylation | 3 nM | [6][7] |

| Cellular Phosphorylation | MCF-7 cells | Heregulin-stimulated HER3 phosphorylation | 4 nM | [6][7] |

| Cellular Inhibition | MCF-7 cl24 cells | Ligand-independent ErbB2 inhibition | 59 nM | [6] |

| Cellular Proliferation | PC-9 cells (NSCLC) | Growth Inhibition (EGFR activating mutation) | GI50: 0.1 nM | [7][12] |

| Cellular Proliferation | NCI-H1437 cells | Growth Inhibition | GI50: >10 µM | [7][12] |

| CYP P450 Inhibition | 1A2, 2C9, 2C19, 2D6, 3A4 | Cytochrome P450 enzyme inhibition | >10 µM | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing | Outcome | References |

| BT474c | Breast Cancer | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |

| Calu-3 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |

| LoVo | Colorectal Cancer | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |

| FaDu | SCCHN | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |

| PC-9 | NSCLC | 6.25-50 mg/kg, p.o. | Significant tumor growth inhibition | [3][6] |

| SUM149 & FC-IBC-02 | Inflammatory Breast Cancer | 25 mg/kg, p.o. | Significant tumor growth inhibition | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used in the preclinical evaluation of this compound.

Cell-Free Kinase Inhibition Assay

This assay was performed to determine the direct inhibitory effect of this compound on the kinase activity of EGFR and HER2.

-

Protein Expression: The intracellular kinase domains of human EGFR and HER2 were cloned and expressed using a baculovirus/Sf21 insect cell system.[7]

-

Assay Method: An ELISA-based method was used to measure kinase activity.[7]

-

Reaction Conditions: The inhibitory activity of varying concentrations of this compound was determined in the presence of ATP at its Michaelis-Menten constant (Km) concentration (2 µM for EGFR and 0.4 µM for HER2).[7]

-

Data Analysis: IC50 values were calculated by measuring the concentration of this compound required to inhibit 50% of the kinase activity.

Cellular Phosphorylation Assay

This assay measured this compound's ability to inhibit receptor activation within a cellular context.

-

Cell Lines: Human KB cells were used for EGFR phosphorylation, and MCF-7 cells were used for HER2 and HER3 phosphorylation.[6][7]

-

Stimulation: Cells were stimulated with either Epidermal Growth Factor (EGF) for EGFR activation or heregulin for HER2/HER3 activation.[6][7]

-

Inhibition: Cells were treated with varying concentrations of this compound prior to ligand stimulation.

-

Detection: Phosphorylation levels of the target receptors were quantified using methods such as ELISA or Western Blotting.

-

Data Analysis: IC50 values were determined as the drug concentration that caused a 50% reduction in receptor phosphorylation compared to stimulated, untreated controls.

Cell Proliferation Assay

The anti-proliferative effects of this compound were assessed across a panel of cancer cell lines.

-

Cell Plating: NSCLC and SCCHN cell lines were seeded in 96-well plates.[7]

-

Drug Treatment: Cells were incubated for 96 hours with this compound at concentrations ranging from 0.001 to 10 µM.[7]

-

Viability Measurement: The number of viable cells was determined by adding MTS Colorimetric Assay reagent and incubating for 4 hours.[7]

-

Data Readout: Absorbance was measured at 490 nm using a spectrophotometer.[7]

-

Data Analysis: GI50 values (concentration for 50% growth inhibition) were calculated from the dose-response curves.

In Vivo Xenograft Studies

Animal models were used to evaluate the anti-tumor efficacy of this compound in a physiological setting.

Caption: General workflow for in vivo xenograft studies.

-

Animal Model: Swiss nude or severe combined immunodeficient (SCID) mice were used.[7]

-

Tumor Implantation: Human tumor cells (e.g., BT474c, Calu-3, LoVo) were implanted subcutaneously.[6][7]

-

Treatment: Once tumors reached a specified volume, mice were randomized to receive oral (p.o.) doses of this compound (e.g., 6.25-50 mg/kg) or a vehicle control.[3][6]

-

Efficacy Assessment: Tumor volumes were measured regularly to calculate the percentage of tumor growth inhibition.[6]

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised to analyze biomarkers of drug activity, such as phosphorylation of Akt and ERK (p-Akt, p-ERK), cell proliferation (Ki67), and apoptosis (M30 marker).[7]

Clinical Development and Outcomes

This compound progressed into Phase I and Phase II clinical trials across a range of solid tumors, including breast, non-small cell lung, and gastric cancers.[6][7][8] However, multiple trials were terminated.[7][13] AstraZeneca ultimately discontinued the development of this compound, citing an unfavorable "Safety/Efficacy" profile.[4] The broad, on-target inhibition of ErbB receptors, while potent, led to significant toxicities in normal tissues that also rely on this signaling pathway, making it difficult to achieve a viable therapeutic window in patients.[4]

Additional Therapeutic Potential: Overcoming Drug Resistance

Interestingly, beyond its primary mechanism, this compound has shown potential in reversing multidrug resistance (MDR). One study found that this compound could surmount MDR mediated by the ABCB1 transporter, a key mechanism of resistance to chemotherapy agents like paclitaxel and doxorubicin.[14] this compound was shown to inhibit the efflux function of ABCB1 by stimulating its ATPase activity, thereby increasing the intracellular accumulation of co-administered anticancer drugs.[14]

Caption: this compound's inhibition of ABCB1-mediated drug efflux.

Conclusion

This compound is a potent, equipotent, and reversible inhibitor of EGFR, HER2, and HER3. Its preclinical profile demonstrated significant anti-tumor activity across a variety of cancer models, consistent with its mechanism of comprehensive ErbB pathway blockade. However, this potent, on-target activity did not translate into a successful clinical therapeutic, as dose-limiting toxicities presented a major obstacle. The journey of this compound underscores the critical challenge in drug development of balancing potent efficacy with an acceptable safety profile, particularly when targeting pathways essential for both normal and malignant cells. Despite its discontinuation, the research into this compound provides a valuable case study and contributes to a deeper understanding of ErbB receptor biology and the complexities of targeted cancer therapy. Furthermore, its potential role in overcoming ABCB1-mediated multidrug resistance suggests that its structural scaffold could inform the development of future resistance modulators.

References

- 1. Facebook [cancer.gov]

- 2. xcessbio.com [xcessbio.com]

- 3. caymanchem.com [caymanchem.com]

- 4. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 5. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. HER2 inhibitor | ErbB2 inhibitor [selleck.cn]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. This compound Reverses Anticancer Drug Resistance in Colon Cancer Cells Overexpressing the ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Development of Sapitinib: A Pan-ErbB Tyrosine Kinase Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Sapitinib (AZD8931) is a potent, orally bioavailable, and reversible ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR, ErbB1), HER2 (ErbB2), and HER3 (ErbB3) tyrosine kinases.[1][2][3] Developed by AstraZeneca, its unique equipotent inhibitory profile against multiple ErbB family members was designed to overcome mechanisms of resistance observed with more selective EGFR and HER2 inhibitors.[2][4] This technical guide provides a comprehensive overview of the preclinical studies that characterized the pharmacology, efficacy, and mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its activity in relevant signaling pathways. While demonstrating significant promise in preclinical models, the clinical development of this compound was ultimately discontinued due to an unfavorable safety and efficacy profile.[4] Nevertheless, the extensive preclinical data generated for this compound remains a valuable resource for understanding the complexities of targeting the ErbB signaling network in cancer.

Mechanism of Action

This compound exerts its anti-cancer effects by binding to the intracellular kinase domains of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and angiogenesis.[1][3] By simultaneously targeting these three receptors, this compound aimed to provide a more comprehensive blockade of the ErbB signaling network.

dot

Caption: Mechanism of action of this compound.

In Vitro Studies

A series of in vitro experiments were conducted to determine the potency and cellular effects of this compound.

Kinase Inhibition Assays

Data Presentation:

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| EGFR | 4 | Cell-free | [2] |

| ErbB2 (HER2) | 3 | Cell-free | [2] |

| ErbB3 (HER3) | 4 | Cell-free | [2] |

| EGFR Phosphorylation | 4 | Cell-based (KB cells) | [5] |

| HER2 Phosphorylation | 3 | Cell-based (MCF-7 cells) | [5] |

| HER3 Phosphorylation | 4 | Cell-based (MCF-7 cells) | [5] |

Experimental Protocols:

-

Isolated Kinase Assay (ELISA-based): The intracellular kinase domains of human EGFR and ErbB2 were cloned and expressed using a baculovirus/Sf21 system. The inhibitory activity of this compound was assessed in the presence of ATP at its Km concentration (2 µM for EGFR and 0.4 µM for ErbB2) using an ELISA-based method to quantify kinase activity.[6]

-

Cellular Phosphorylation Assays:

-

EGFR Phosphorylation: KB human oral cancer cells were stimulated with EGF to induce EGFR phosphorylation. The inhibitory effect of this compound on this phosphorylation was measured.[5]

-

HER2 and HER3 Phosphorylation: MCF-7 human breast cancer cells were stimulated with heregulin to induce HER2 and HER3 phosphorylation, and the inhibitory potency of this compound was determined.[5]

-

Cell Proliferation and Viability Assays

Data Presentation:

| Cell Line | Cancer Type | GI50 (nM) | Reference |

| PC-9 | Non-Small Cell Lung Cancer (NSCLC) | 0.1 | [2] |

| NCI-H1437 | NSCLC | >10,000 | [2] |

| SUM149 | Inflammatory Breast Cancer | - | [5] |

| FC-IBC-02 | Inflammatory Breast Cancer | - | [5] |

| BT474c | Breast Cancer | - | [2] |

| Calu-3 | NSCLC | - | [2] |

| LoVo | Colorectal Cancer | - | [2] |

| FaDu | Head and Neck Squamous Cell Carcinoma | - | [2] |

Experimental Protocols:

-

MTS Assay: A panel of NSCLC and squamous cell carcinoma of the head and neck (SCCHN) cell lines were seeded in 96-well plates and incubated with this compound (0.001-10 µM) for 96 hours. Cell viability was determined by adding MTS colorimetric assay reagent and measuring the absorbance at 490 nm after a 4-hour incubation.[6]

dot

Caption: Workflow for cell viability assay.

In Vivo Studies

The anti-tumor efficacy of this compound was evaluated in various human tumor xenograft models.

Xenograft Models

Data Presentation:

| Xenograft Model | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Outcome | Reference |

| BT474c | Breast Cancer | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |

| Calu-3 | NSCLC | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |

| LoVo | Colorectal Cancer | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |

| FaDu | SCCHN | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |

| PC-9 | NSCLC | Nude or SCID | 6.25-50 | Significant tumor growth inhibition | [5] |

| SUM149 | Inflammatory Breast Cancer | SCID | 25 | Significant tumor growth inhibition | [5] |

| FC-IBC-02 | Inflammatory Breast Cancer | SCID | 25 | Significant tumor growth inhibition | [5] |

Experimental Protocols:

-

Tumor Implantation and Treatment: Human tumor cells (e.g., BT474c, Calu-3, LoVo, FaDu, PC-9) were subcutaneously implanted into Swiss nude or severe combined immunodeficient (SCID) mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. This compound was administered orally (p.o.) via gavage at doses ranging from 6.25 to 50 mg/kg.[2][5]

-

Efficacy and Pharmacodynamic Assessment: Tumor growth was monitored regularly. At the end of the study, tumors were excised for pharmacodynamic analysis, including the assessment of phosphorylated EGFR, HER2, and HER3, as well as markers of proliferation (Ki67) and apoptosis (cleaved PARP, M30).[2][6]

dot

Caption: In vivo xenograft study workflow.

Pharmacokinetics

Preclinical pharmacokinetic studies in rats and dogs indicated that this compound has low clearance and good oral bioavailability. In nude mice, a 50 mg/kg oral dose resulted in improved exposure, and a 100 mg/kg once-daily oral dose demonstrated potent tumor growth inhibition in the LoVo xenograft model.[5]

Conclusion

The preclinical data for this compound demonstrated its potent and equipotent inhibition of EGFR, HER2, and HER3 signaling. In vitro studies confirmed its ability to block receptor phosphorylation and inhibit the proliferation of various cancer cell lines. In vivo, this compound showed significant anti-tumor activity across a range of xenograft models. These compelling preclinical findings provided a strong rationale for its clinical investigation. However, the translation from promising preclinical activity to clinical success was not realized, highlighting the challenges of developing pan-ErbB inhibitors with a favorable therapeutic index.[4] The comprehensive preclinical dataset for this compound remains a valuable case study for researchers in the field of oncology drug development.

References

- 1. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor, ERBB2 (HER2), and ERBB3: a unique agent for simultaneous ERBB receptor blockade in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 3. Stapled EGFR peptide reduces inflammatory breast cancer and inhibits additional HER-driven models of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: reactive intermediates and bioactivation pathways characterized by LC-MS/MS - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 6. selleckchem.com [selleckchem.com]

A Technical Guide to the Chemical Synthesis and Derivatives of Sapitinib

This technical guide provides a comprehensive overview of the chemical synthesis, derivatives, and mechanism of action of Sapitinib (AZD8931). It is intended for researchers, scientists, and professionals in the field of drug development. The guide details the core chemical structure, synthetic approaches, structure-activity relationships of its derivatives, and the signaling pathways it modulates.

Introduction to this compound

This compound, also known as AZD8931, is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1][2][3][4] Specifically, it demonstrates equipotent inhibition against EGFR (ErbB1), HER2 (ErbB2), and ErbB3.[1][2][3] The core of its structure is a quinazoline scaffold, a privileged structure in the design of kinase inhibitors.[5][6][7] this compound's mechanism involves binding to the kinase domain of these receptors, which in turn blocks downstream signaling pathways crucial for tumor cell proliferation and survival.[4]

Chemical Structure: this compound is chemically named 4-[[4-[(3-chloro-2-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]oxy]-N-methyl-1-piperidineacetamide.[3][8]

Chemical Synthesis of this compound

The synthesis of this compound, like other 4-anilinoquinazoline-based kinase inhibitors, generally involves a multi-step process. While the precise, proprietary synthesis route is not fully public, a plausible synthetic strategy can be constructed based on established methods for creating this class of compounds. The key is the construction of the substituted quinazoline core followed by the attachment of the aniline and piperidine side chains.

A generalized synthetic workflow would involve:

-

Formation of the Quinazoline Core: This typically starts from an appropriately substituted anthranilic acid or benzonitrile derivative. Cyclization with formamide or a similar reagent can form the quinazolinone intermediate.

-

Chlorination: The hydroxyl group at the 4-position of the quinazolinone is typically converted to a chlorine atom using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This creates a reactive intermediate for the subsequent nucleophilic substitution.

-

Aniline Moiety Coupling: The 4-chloroquinazoline intermediate is then reacted with 3-chloro-2-fluoroaniline. This nucleophilic aromatic substitution reaction (SNAr) forms the critical 4-anilinoquinazoline structure.

-

Side-Chain Attachment: The final step involves attaching the piperidine-containing side chain. This is typically achieved by an etherification reaction, where a hydroxyl group on the quinazoline ring (at the 6-position) reacts with a suitably activated piperidine derivative.

Derivatives and Structure-Activity Relationship (SAR)

The quinazoline scaffold is a versatile platform for developing kinase inhibitors.[5][6][7] Structure-activity relationship (SAR) studies on this compound and related compounds have provided insights into the molecular features crucial for potent and selective inhibition.

Modifications typically focus on three main areas:

-

The Quinazoline Core (Positions 6 and 7): Substitutions at the 6 and 7-positions of the quinazoline ring are critical for modulating potency and pharmacokinetic properties. Small, electron-donating groups like methoxy groups are often favored. Fusing dioxygenated rings at these positions has also been shown to enhance activity.[9]

-

The Aniline Moiety: The nature and position of substituents on the 4-anilino ring are crucial for binding to the ATP pocket of the kinase. Halogen substitutions, as seen in this compound (3-chloro-2-fluorophenyl), are common and contribute to binding affinity.

-

The Solubilizing Group: The side chain, often attached at the 6- or 7-position, is frequently used to improve solubility and other physicochemical properties. In this compound, the N-methyl-piperidineacetamide group serves this purpose. The length and nature of the linker connecting this group to the quinazoline core can be tuned to optimize activity.[5]

| Compound/Derivative Class | Structural Modification | Impact on Biological Activity | Reference |

| This compound (AZD8931) | 6-O-[1-(N-methylacetamido)piperidin-4-yl], 7-methoxy, 4-(3-chloro-2-fluoroanilino) | Potent, equipotent inhibitor of EGFR, ErbB2, ErbB3. | [1][2][3] |

| BPR1K871 | Ionizable amino group linked by a three-carbon linker to the 7-position. | Potent dual inhibitor of FLT3 and Aurora kinases. | [5] |

| Gefitinib Derivatives | Introduction of a 1,2,3-triazole moiety via click chemistry. | Showed excellent antitumor activity against various lung cancer cell lines. | [10] |

| 6-Substituted Anilinoquinazolines | Alkynyl group at the 6-position. | Potent inhibitory activity against EGFR, higher than the reference gefitinib. | [9] |

| 7-Aminoalkoxy-4-aryloxy-quinazolines | Piperidinopropoxy substitution. | Produced potent activity against PC3, MCF7, HT29, and HUVEC cancer cell lines. | [9] |

Signaling Pathways and Mechanism of Action

This compound exerts its anticancer effects by inhibiting the ErbB family of receptors. These receptors, when activated by ligands like epidermal growth factor (EGF) or heregulin, form homo- and heterodimers, leading to autophosphorylation of their intracellular tyrosine kinase domains. This phosphorylation initiates several downstream signaling cascades that are critical for cell growth, proliferation, and survival.

The two major pathways inhibited by this compound are:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and metabolism.

-

MAPK/ERK Pathway: This pathway primarily mediates signals related to cell growth, differentiation, and proliferation.

By blocking the initial receptor phosphorylation, this compound effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells that are dependent on ErbB signaling.[2][3]

Experimental Protocols

The evaluation of this compound and its derivatives involves a series of in vitro and in vivo assays to determine their efficacy and mechanism of action.

Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific kinase.

-

Objective: To determine the IC₅₀ value of the inhibitor against purified kinase domains.

-

Methodology:

-

The intracellular kinase domains of human EGFR and ErbB2 are cloned and expressed, typically in a baculovirus/Sf21 system, and purified.[1]

-

The assay is performed in microtiter plates coated with a substrate peptide.

-

The purified kinase enzyme is incubated with various concentrations of the test compound (e.g., this compound) in the presence of ATP. The ATP concentration is usually kept at its Km value for the specific kinase (e.g., 2 µM for EGFR, 0.4 µM for ErbB2).[1]

-

The reaction is allowed to proceed for a set time, during which the kinase phosphorylates the substrate.

-

The extent of phosphorylation is detected using a specific antibody that recognizes the phosphorylated substrate, conjugated to an enzyme like horseradish peroxidase (HRP).

-

A chromogenic substrate is added, and the resulting colorimetric signal is measured using a spectrophotometer. The signal is inversely proportional to the kinase inhibition.

-

IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell Proliferation / Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of the inhibitor in various cancer cell lines.

-

Methodology:

-

Cancer cells (e.g., NSCLC, SCCHN, or breast cancer lines) are seeded in 96-well plates and allowed to adhere overnight.[1][11]

-

The cells are then incubated with a range of concentrations of the test compound (e.g., 0.001 to 10 µM) for a prolonged period, typically 96 hours.[1][11]

-

After the incubation period, the MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.[1][11]

-

Viable, metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product.

-

After a short incubation (e.g., 4 hours), the absorbance of the formazan product is measured at 490 nm.[1][11]

-

The absorbance is directly proportional to the number of viable cells. GI₅₀ values are determined from the dose-response curves.

-

Cellular Phosphorylation Assay

This assay assesses the ability of a compound to inhibit receptor phosphorylation in a cellular context.

-

Objective: To confirm the on-target activity of the inhibitor by measuring the reduction in ligand-stimulated receptor phosphorylation.

-

Methodology:

-

Cells expressing the target receptors (e.g., KB cells for EGFR, MCF-7 for HER2/HER3) are grown to sub-confluency.[2]

-

The cells are serum-starved to reduce basal receptor activity and then pre-incubated with various concentrations of the test compound.

-

The cells are then stimulated with a specific ligand (e.g., EGF for EGFR, heregulin for HER2/HER3) for a short period to induce receptor phosphorylation.[2]

-

The cells are lysed, and protein concentrations are determined.

-

The levels of phosphorylated receptors (p-EGFR, p-HER2, p-HER3) and total receptors are quantified using methods like Western Blotting or specific ELISA kits.

-

The ratio of phosphorylated to total receptor is calculated and plotted against the inhibitor concentration to determine the cellular IC₅₀.

-

Summary of Biological Activity

This compound has demonstrated potent activity in both biochemical and cellular assays.

| Assay Type | Target / Cell Line | Metric | Value | Reference |

| Enzymatic Assay | EGFR | IC₅₀ | 4 nM | [1][2] |

| ErbB2 (HER2) | IC₅₀ | 3 nM | [1][2] | |

| ErbB3 (HER3) | IC₅₀ | 4 nM | [1][2] | |

| Cellular Phosphorylation | KB cells (EGF-stimulated EGFR) | IC₅₀ | 4 nM | [2] |

| MCF-7 cells (Heregulin-stimulated HER2) | IC₅₀ | 3 nM | [2] | |

| MCF-7 cells (Heregulin-stimulated HER3) | IC₅₀ | 4 nM | [2] | |

| Cell Growth Inhibition | PC-9 (NSCLC, EGFR mutation) | GI₅₀ | 0.1 nM | [1] |

| NCI-1437 | GI₅₀ | > 10 µM | [1] |

Developmental Workflow

The development of novel kinase inhibitors based on the this compound scaffold follows a structured workflow from initial design to preclinical evaluation.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Facebook [cancer.gov]

- 5. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. AZD-8931(this compound)|cas 848942-61-0|DC Chemicals [dcchemicals.com]

Methodological & Application

Application Notes and Protocols for Sapitinib In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapitinib (also known as AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, specifically targeting EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2][3] These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of the ErbB signaling network is a well-documented driver of tumorigenesis in various cancers, making it a critical target for therapeutic intervention. This compound's ability to equipotently inhibit multiple ErbB receptors suggests its potential as a broad-spectrum anti-cancer agent.

These application notes provide detailed protocols for essential in vitro cell-based assays to evaluate the efficacy and mechanism of action of this compound in cancer cell lines. The included assays are designed to assess cell viability and proliferation, induction of apoptosis, and the inhibition of EGFR/HER2 signaling pathways.

Mechanism of Action

This compound exerts its anti-neoplastic activity by binding to the intracellular tyrosine kinase domains of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[3] The primary downstream pathways affected include the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. By blocking these signals, this compound can inhibit tumor cell growth and induce apoptosis.

Below is a diagram illustrating the EGFR/HER2 signaling pathway and the point of inhibition by this compound.

References

Application Notes and Protocols: Sapitinib Dose-Response in Breast Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response effects of Sapitinib (AZD8931) in breast cancer cells. Detailed protocols for key experiments are included to facilitate the replication and further investigation of this compound's mechanism of action.

Introduction

This compound (AZD8931) is a potent, reversible, and ATP-competitive small-molecule inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2/neu (ErbB2), and ErbB3 receptor tyrosine kinases.[1][2][3] The ErbB family of receptors plays a critical role in the proliferation, survival, and differentiation of cells. Their dysregulation is a key driver in the development and progression of several cancers, including breast cancer.[3] this compound has demonstrated preclinical antitumor activity in various cancer models, including those for breast cancer.[4][5][6] This document summarizes the quantitative data on its dose-dependent effects and provides detailed protocols for relevant in vitro and in vivo assays.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against purified ErbB kinases and in cellular phosphorylation assays.

| Target | Assay Type | Cell Line | IC50 (nM) | Reference |

| EGFR (ErbB1) | Cell-free kinase assay | - | 4 | [2] |

| HER2 (ErbB2) | Cell-free kinase assay | - | 3 | [2] |

| ErbB3 | Cell-free kinase assay | - | 4 | [2] |

| EGFR Phosphorylation | Cellular Assay (EGF-stimulated) | KB | 4 | [1][2] |

| HER2 Phosphorylation | Cellular Assay (Heregulin-stimulated) | MCF-7 | 3 | [1][2] |

| HER3 Phosphorylation | Cellular Assay (Heregulin-stimulated) | MCF-7 | 4 | [1][2] |

| ErbB2 | Ligand-independent cellular assay | MCF-7 cl24 | 59 | [1] |

Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines

This table presents the half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) of this compound in various breast cancer cell lines.

| Cell Line | Subtype | Endpoint | Value (nM) | Notes | Reference |

| SUM149 | Inflammatory Breast Cancer (IBC), Triple-Negative | Apoptosis Induction | 10 - 2000 | Dose-dependent increase in apoptosis observed. | [1] |

| FC-IBC-02 | Inflammatory Breast Cancer (IBC) | Apoptosis Induction | 10 - 2000 | Dose-dependent increase in apoptosis observed. | [1] |

| BT474c | HER2-amplified | Tumor Growth Inhibition (in vivo) | - | Significant inhibition at 6.25-50 mg/kg oral dosing. | [5][6] |

Signaling Pathways

This compound exerts its anti-cancer effects by blocking the downstream signaling cascades initiated by the ErbB family of receptors. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, which is a key regulator of cell survival and growth.

Caption: this compound inhibits EGFR, HER2, and ErbB3 signaling pathways.

Experimental Protocols

Protocol 1: Cell Viability/Proliferation Assay (MTS Assay)

This protocol outlines the measurement of cell viability in response to this compound treatment using a colorimetric MTS assay.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, SK-BR-3, MDA-MB-231)

-

Complete growth medium (specific to the cell line)

-

This compound (AZD8931)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 0.001 to 10 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO only) and untreated control wells.

-

Incubate the plate for the desired duration (e.g., 72-96 hours).

-

-

MTS Assay:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.

-

Plot the percentage of viability against the log of this compound concentration to generate a dose-response curve and calculate the GI50 value.

-

Caption: Workflow for the MTS cell viability assay.

Protocol 2: Western Blotting for Phosphorylated ErbB Receptors

This protocol describes the detection of phosphorylated EGFR, HER2, and ErbB3 in breast cancer cells following this compound treatment.

Materials:

-

Breast cancer cell lines

-

Complete growth medium

-

This compound (AZD8931)

-

Growth factors (e.g., EGF, Heregulin)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-EGFR, phospho-HER2, phospho-ErbB3, and total protein controls)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to attach overnight.

-

Serum-starve the cells for 12-24 hours.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with the appropriate ligand (e.g., EGF for EGFR, Heregulin for HER2/ErbB3) for a short period (e.g., 10-15 minutes).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-HER2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Apply the ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe for total protein as a loading control.

-

Caption: Workflow for Western blot analysis of protein phosphorylation.

Protocol 3: In Vivo Xenograft Tumor Growth Study

This protocol provides a general framework for assessing the anti-tumor efficacy of this compound in a breast cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Breast cancer cells (e.g., BT474c)

-

Matrigel

-

This compound (AZD8931)

-

Vehicle for oral gavage

-

Calipers

Procedure:

-

Tumor Cell Implantation:

-

Harvest breast cancer cells and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 100 µL) into the flank or mammary fat pad of the mice.

-

-

Tumor Growth and Treatment:

-

Tumor Measurement and Data Collection:

-

Measure the tumor dimensions with calipers every 2-3 days.

-

Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

-

Weigh the tumors and process them for further analysis (e.g., histology, Western blotting).

-

Compare the tumor growth rates and final tumor weights between the treatment and control groups to evaluate the efficacy of this compound.

-

Caption: Workflow for an in vivo xenograft study.

Conclusion

This compound is a potent inhibitor of the ErbB receptor family, demonstrating significant anti-proliferative and pro-apoptotic effects in preclinical models of breast cancer. The provided protocols offer a foundation for further investigation into its mechanism of action, the identification of predictive biomarkers, and the exploration of combination therapies to enhance its therapeutic potential in breast cancer treatment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | C23H25ClFN5O3 | CID 11488320 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. AZD8931, an equipotent, reversible inhibitor of signaling by epidermal growth factor receptor (EGFR), HER2, and HER3: preclinical activity in HER2 non-amplified inflammatory breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Sapitinib Administration in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of Sapitinib (AZD8931) in mouse xenograft models. This compound is a potent, reversible, and equipotent inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER3 (ErbB3).[1][2][3][4] This document is intended to guide researchers in designing and executing preclinical in vivo studies to evaluate the efficacy of this compound.

Overview of this compound in Preclinical Xenograft Models

This compound has demonstrated significant anti-tumor activity in a range of human tumor xenograft models.[1][5] It effectively inhibits the growth of tumors that are sensitive to either EGFR or ErbB2 inhibition.[5] Efficacy has been observed in various cancer types, including non-small cell lung carcinoma (NSCLC), breast cancer, colorectal cancer, and squamous cell carcinoma of the head and neck (SCCHN).[5][6] Administration is typically via oral gavage, with dosing regimens varying from daily to weekly applications.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies involving this compound administration in mouse xenograft models.

Table 1: Efficacy of this compound in Various Xenograft Models

| Cell Line | Cancer Type | Mouse Strain | This compound Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |

| BT474c | Breast | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |

| Calu-3 | NSCLC | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |

| LoVo | Colorectal | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |

| FaDu | SCCHN | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |

| PC-9 | NSCLC | Nude | 6.25 - 50 | Daily, oral | Significant inhibition | [3][5] |

| SUM149 | Inflammatory Breast Cancer | SCID | 25 | Daily, 5 days/week for 4 weeks, oral | Significant inhibition | [6][7] |

| FC-IBC-02 | Inflammatory Breast Cancer | SCID | 25 | Daily, 5 days/week for 4 weeks, oral | Significant inhibition | [6][7] |

| LoVo | Colorectal | Nude | 100 | Once daily, oral | 76% inhibition | [6][8] |

Table 2: In Vitro Potency of this compound

| Target | Assay Type | IC50 (nmol/L) | Reference |

| EGFR | Cell-free | 4 | [1][2] |

| ErbB2 (HER2) | Cell-free | 3 | [1][2] |

| ErbB3 (HER3) | Cell-free | 4 | [1][2] |

Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting the phosphorylation of EGFR, HER2, and HER3, thereby blocking downstream signaling pathways critical for tumor cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.[1][5]

Caption: this compound inhibits EGFR, HER2, and HER3 signaling pathways.

Experimental Protocols

The following are detailed protocols for a typical in vivo study using this compound in a mouse xenograft model.

Animal Models and Housing

-

Animal Strains: Immunodeficient mice such as BALB/c nude or SCID mice, 4-6 weeks old, are commonly used.[9]

-

Acclimatization: Allow a 3-5 day acclimatization period upon arrival.

-

Housing: House animals in a pathogen-free environment, in sterile micro-isolator cages with autoclaved food, water, and bedding. Maintain a 12-hour light/dark cycle. All procedures should be conducted in a laminar flow hood.

Cell Culture and Implantation

-

Cell Lines: Use human cancer cell lines of interest (e.g., BT474c, Calu-3, LoVo, FaDu, PC-9). Ensure cells are in the logarithmic growth phase and free from mycoplasma contamination.

-

Cell Preparation:

-

Harvest cells and wash twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion. Viability should be >95%.

-

Resuspend cells in an appropriate volume of sterile PBS or a 1:1 mixture of PBS and Matrigel. The final cell concentration will depend on the cell line's tumorigenicity. A common range is 4 x 10^6 to 9 x 10^7 cells per injection.[5]

-

-

Subcutaneous Implantation:

-

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

-

Shave and disinfect the injection site on the flank of the mouse.

-

Inject 0.1-0.2 mL of the cell suspension subcutaneously using a 27- or 30-gauge needle.[9]

-

Monitor the animals for recovery from anesthesia.

-

Tumor Growth Monitoring and Measurement

-

Monitoring: Palpate for tumor formation 2-3 times per week.

-

Measurement: Once tumors are palpable, measure the length (longest diameter) and width (perpendicular diameter) using digital calipers 2-3 times per week.

-

Tumor Volume Calculation: Calculate tumor volume using the formula: Volume (mm³) = (Width² x Length) / 2.[6]

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

This compound Formulation and Administration

-

Formulation: this compound is typically formulated for oral administration. A common vehicle is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water. Consult the manufacturer's instructions for specific formulation details.

-

Administration:

-

Administer this compound via oral gavage using an appropriately sized feeding needle (e.g., 20-22 gauge for adult mice).

-

Determine the correct dosing volume based on the animal's body weight (typically 10 mL/kg).[1]

-

Administer the specified dose according to the predetermined schedule (e.g., daily, 5 days/week).

-

Efficacy Evaluation and Endpoints

-

Primary Endpoint: The primary efficacy endpoint is typically tumor growth inhibition.

-

Monitoring: Monitor animal health daily, including body weight, clinical signs of toxicity (e.g., changes in posture, activity, grooming), and tumor condition.

-

Humane Endpoints: Euthanize animals if any of the following are observed:

-

Tumor volume exceeds a predetermined limit (e.g., 2000 mm³).

-

Tumor becomes ulcerated or necrotic.

-

Significant body weight loss (>20%).

-

Signs of severe distress or moribund state.

-

-

Data Analysis: At the end of the study, euthanize all animals and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of any observed differences.

Experimental Workflow

Caption: Workflow for a this compound mouse xenograft study.

Conclusion

This compound has demonstrated robust anti-tumor activity in a variety of preclinical mouse xenograft models. The protocols and data presented in these application notes provide a framework for researchers to design and conduct in vivo studies to further evaluate the therapeutic potential of this compound. Adherence to detailed experimental protocols and ethical animal welfare guidelines is crucial for obtaining reproducible and reliable results.

References

- 1. animalcare.ubc.ca [animalcare.ubc.ca]

- 2. LLC cells tumor xenograft model [protocols.io]

- 3. research.sdsu.edu [research.sdsu.edu]

- 4. instechlabs.com [instechlabs.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. youtube.com [youtube.com]

- 7. research.fsu.edu [research.fsu.edu]

- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 9. yeasenbio.com [yeasenbio.com]

Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Sapitinib

Introduction

Sapitinib (AZD8931) is a potent, reversible, and ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR/ErbB1), HER2/ErbB2, and HER3/ErbB3 tyrosine kinases.[1][2] By blocking the signaling pathways mediated by these receptors, this compound can inhibit tumor cell proliferation and induce programmed cell death, or apoptosis.[2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action

The ErbB family of receptor tyrosine kinases plays a crucial role in regulating cell growth, survival, and differentiation.[3] In many cancers, these pathways are dysregulated, leading to uncontrolled cell proliferation and resistance to apoptosis. This compound exerts its anti-cancer effects by binding to the intracellular tyrosine kinase domains of EGFR, HER2, and HER3, thereby preventing their autophosphorylation and subsequent activation of downstream signaling cascades.[2][3] The inhibition of key pathways such as the PI3K/Akt and MAPK pathways ultimately leads to cell cycle arrest and induction of apoptosis.[3][4]

Flow Cytometry Analysis of Apoptosis

Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. The most common method for detecting apoptosis by flow cytometry is the Annexin V and Propidium Iodide (PI) dual-staining assay.

-

Annexin V: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells.[5][6]

-

Propidium Iodide (PI): PI is a fluorescent intercalating agent that stains DNA. It cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the nucleus.[5][6]

By using both Annexin V and PI, it is possible to distinguish between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

Quantitative Data Summary

The following table summarizes the percentage of apoptotic cells in human inflammatory breast cancer (IBC) cell lines, SUM149 and FC-IBC-02, after treatment with this compound (AZD8931). The data is derived from Annexin V staining followed by flow cytometry analysis.[7]

| Cell Line | Treatment | Incubation Time | % Apoptotic Cells (Annexin V-positive) |

| SUM149 | Control (DMSO) | 48 hours | ~5% |

| 1 µmol/L this compound | 48 hours | ~20% | |

| Control (DMSO) | 72 hours | ~7% | |

| 1 µmol/L this compound | 72 hours | ~35% | |

| FC-IBC-02 | Control (DMSO) | 48 hours | ~8% |

| 1 µmol/L this compound | 48 hours | ~25% | |

| Control (DMSO) | 72 hours | ~10% | |

| 1 µmol/L this compound | 72 hours | ~40% |

Experimental Protocols

Materials and Reagents

-

This compound (AZD8931)

-

Cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

-

Annexin V-FITC Apoptosis Detection Kit (or other fluorochrome conjugates)

-

10X Annexin V Binding Buffer

-